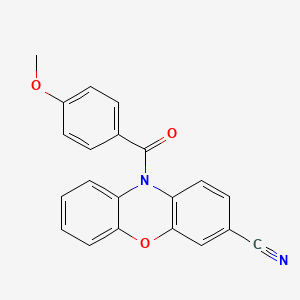

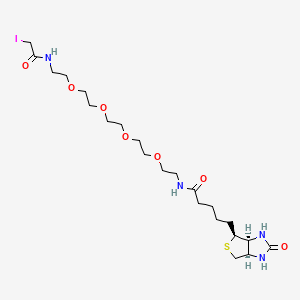

![molecular formula C25H33Cl4N3O5 B11931387 Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)

Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JTE-607 dihydrochloride is a prodrug compound that is converted to its active form through ester hydrolysis. It is known for its ability to inhibit the production of multiple cytokines by targeting cleavage and polyadenylation specificity factor 3 (CPSF3) and inhibiting pre-messenger RNA processing . This compound has shown significant potential in reducing the production of proinflammatory cytokines and inducing apoptosis in leukemia cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of JTE-607 dihydrochloride involves several steps, starting with the preparation of the ethyl ester of N-[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]-L-phenylalanine. This intermediate is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with the compound being soluble up to 100 mg/mL in these solvents .

Industrial Production Methods

Industrial production of JTE-607 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is typically stored at -20°C to maintain its stability over extended periods .

Análisis De Reacciones Químicas

Types of Reactions

JTE-607 dihydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in JTE-607 is hydrolyzed to form the active carboxylic acid form.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzoyl ring.

Common Reagents and Conditions

Common reagents used in the reactions involving JTE-607 dihydrochloride include hydrochloric acid for the formation of the dihydrochloride salt and various solvents like DMSO and water for dissolution .

Major Products Formed

The major product formed from the hydrolysis of JTE-607 dihydrochloride is its active carboxylic acid form, which is responsible for its biological activity .

Aplicaciones Científicas De Investigación

JTE-607 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of pre-messenger RNA processing.

Biology: Investigated for its role in inhibiting cytokine production in human peripheral blood mononuclear cells.

Industry: Utilized in the development of new therapeutic agents targeting cytokine release and mRNA processing.

Mecanismo De Acción

JTE-607 dihydrochloride exerts its effects by inhibiting the endonuclease activity of CPSF3, which is involved in the cleavage and polyadenylation of pre-messenger RNA. This inhibition leads to the accumulation of nuclear R-loops and the suppression of cytokine production . The compound specifically binds to CPSF3 and blocks the release of newly synthesized pre-mRNAs, thereby reducing the production of proinflammatory cytokines .

Comparación Con Compuestos Similares

Similar Compounds

T-5224: Another cytokine inhibitor that targets different molecular pathways.

SB203580: A p38 MAP kinase inhibitor with anti-inflammatory properties.

VX-702: A selective inhibitor of p38 MAP kinase used in the treatment of inflammatory diseases.

Uniqueness of JTE-607 Dihydrochloride

JTE-607 dihydrochloride is unique in its ability to specifically inhibit CPSF3 and its sequence-specific inhibition of pre-messenger RNA processing. This specificity makes it a valuable tool for studying the molecular mechanisms of cytokine production and mRNA processing .

Propiedades

IUPAC Name |

ethyl 2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAUEQJEWIWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl4N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

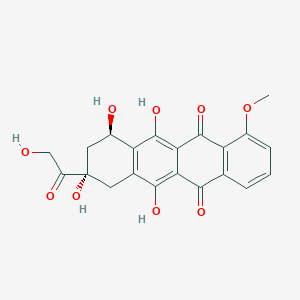

![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)

![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)

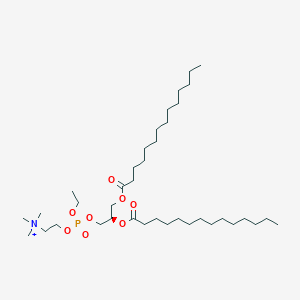

![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)

![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)